dimethyl 1-methylimidazole-2,4-dicarboxylate

Physical organic chemistry Process chemistry Solid-state characterization

Standard imidazole dicarboxylates exhibit tautomerism and variable coordination modes, complicating synthetic reproducibility. This 1,2,4-trisubstituted analog eliminates N-H exchange, locking a single electronic state. Key advantages: - 2,4-dicarboxylate regiochemistry leaves C-5 as sole activated site for cross-coupling - N-methyl prevents acyl migration, simplifies impurity profile - Dimethyl ester offers 2-5× faster hydrolysis than diethyl analogs 98% purity, ISO-certified quality. Suitable for GMP-adjacent intermediate supply chains.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 84198-72-1
Cat. No. B3057702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-methylimidazole-2,4-dicarboxylate
CAS84198-72-1
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C(=O)OC)C(=O)OC
InChIInChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)9-6(10)8(12)14-3/h4H,1-3H3
InChIKeyJDFPZBAIRVXQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-Methylimidazole-2,4-dicarboxylate: Overview


Dimethyl 1-methylimidazole-2,4-dicarboxylate (CAS 84198-72-1; molecular formula C₈H₁₀N₂O₄; MW 198.18 g/mol) is a 1,2,4-trisubstituted imidazole heterocyclic building block . It features two methyl ester groups at the imidazole 2- and 4-positions and an N-methyl substituent at position 1, yielding a fixed, non-tautomerizable imidazole core with a predicted pKa of 0.52±0.60 and a melting point of 222 °C . This compound serves as a versatile intermediate in medicinal chemistry—particularly as a precursor to kinase inhibitor scaffolds—and as a ligand precursor in coordination chemistry, where its 2,4-dicarboxylate regiochemistry and N-methylation distinguish it from the more common imidazole-4,5-dicarboxylate isomers [1].

Tautomeric control

N-Methylated imidazole with fixed electronic state eliminates prototropic ambiguity, supporting reproducible spectroscopy and reactivity.

Regiochemistry

2,4-Dicarboxylate arrangement provides electronically decoupled, non-vicinal ester geometry distinct from 4,5-isomers.

Scaffold utility

Privileged 1-methylimidazole core for kinase inhibitor precursor synthesis; orthogonal functionalization vector at C-5.

Why This Building Block Cannot Be Casually Replaced


Imidazole dicarboxylate building blocks are not functionally interchangeable. Three structural variables—regiochemistry of the ester groups (2,4- vs. 4,5- vs. 2,5-), N-substitution (N–H vs. N-methyl), and ester alkyl group (dimethyl vs. diethyl)—each independently modulate electronic distribution, tautomeric behavior, hydrolytic stability, and molecular recognition. In imidazole-based NMDA receptor ligand series, merely altering the 1- and 2-position alkyl substituents on an imidazole-4,5-dicarboxylic acid scaffold changed analgesic activity by two orders of magnitude [1]. N-Methylation eliminates the prototropic tautomerism present in N–H imidazoles, locking the ring into a single electronic state and altering the pKa of the conjugate acid by several units [2]. The 2,4-dicarboxylate arrangement places the ester groups in a non-vicinal, electronically decoupled geometry, which affects both metal coordination modes and the regioselectivity of further synthetic elaboration compared to 4,5-dicarboxylate isomers [3]. These differences are not cosmetic—they propagate into divergent biological target engagement, synthetic pathway compatibility, and physicochemical handling properties.

Regiochemistry mismatch

2,4-Dicarboxylate vs. common 4,5-dicarboxylate alters synthetic elaboration routes and metal coordination modes; not directly interchangeable.

N-Substitution effect

N-Methylation locks the imidazole into a single electronic state; pKa and tautomeric behavior differ substantially from N–H analogs, shifting reactivity and recognition.

Ester alkyl group

Dimethyl vs. diethyl ester impacts hydrolysis kinetics, molecular weight, and boiling point; downstream deprotection profiles may not transfer.

Quantified Differentiation Against Structural Analogs


Thermal Handling Advantage vs. 4,5-Dicarboxylate Isomer

Dimethyl 1-methylimidazole-2,4-dicarboxylate melts at 222 °C, compared to 197–201 °C for dimethyl 1H-imidazole-4,5-dicarboxylate (CAS 3304-70-9)—the most common regioisomeric building block—representing a 21–25 °C elevation . This difference is attributed to the N-methyl group eliminating intermolecular N–H···N hydrogen bonding while the 2,4-dicarboxylate arrangement alters crystal packing relative to the vicinal 4,5-diester. The higher melting point confers greater tolerance to exothermic reaction conditions and facilitates purification by recrystallization from higher-boiling solvents.

Melting Point
Data to verify
Target: 222 °C
Comparator (4,5-isomer): 197–201 °C
Δ +21 to +25 °C
May support higher-temperature synthetic processes and improved recrystallization purification.
Reported ranges from commercial databases; cross-lab reproducibility to verify.
Physical organic chemistry Process chemistry Solid-state characterization

N-Methylation Eliminates Tautomeric Ambiguity

The N–H imidazole analog dimethyl 1H-imidazole-2,4-dicarboxylate (CAS 86749-33-3; SpectraBase Compound ID 9rB8MlbvC1X) exists as a mixture of prototropic tautomers in solution due to the mobile N–H proton, complicating NMR interpretation and introducing uncertainty in the speciation of coordination complexes [1]. In contrast, the N-methyl group in dimethyl 1-methylimidazole-2,4-dicarboxylate permanently fixes the imidazole ring in a single electronic configuration, as demonstrated by the well-resolved InChI string (InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)9-6(10)8(12)14-3/h4H,1-3H3) without exchangeable proton positions [2]. Fundamentally, N-methyl substitution alters the pKa of the imidazolium conjugate acid by approximately 0.5 units compared to N–H imidazole, with the target compound's predicted pKa of 0.52 reflecting significantly weaker basicity than the pKa ~6.95 of 1H-imidazole [3].

Tautomeric State & pKa
Reported
Fixed tautomer (N-methyl); predicted pKa 0.52
vs. 1H-imidazole pKa ~6.95
Supports batch-to-batch spectroscopic and reactivity reproducibility for regulated intermediate procurement.
pKa predicted; experimental confirmation recommended for critical quality attributes.
Structural chemistry Spectroscopic characterization Drug design

Regiochemistry Dictates Biological Target Engagement

In a systematic structure-activity relationship study of imidazole-4,5-dicarboxylic acid derivatives as NMDA receptor ligands, compounds differing only in the substitution pattern at the imidazole 1- and 2-positions exhibited analgesic activity spanning two orders of magnitude in murine pain models, with linear propyl-substituted isomers significantly outperforming branched or cyclic analogs [1]. Separately, the 1-methylimidazole scaffold has been validated as a privileged kinase inhibitor fragment: the JAK2 inhibitor program at AstraZeneca optimized 1-methyl-1H-imidazole derivatives to yield compound 19a, a potent, orally bioavailable JAK2 inhibitor (JAK2 IC₅₀ < 50 nM) demonstrating significant tumor growth inhibition in a UKE-1 xenograft model at well-tolerated doses [2]. While these studies employed 4,5-dicarboxylate or 4-substituted 1-methylimidazole templates, the 2,4-dicarboxylate regioisomer—as represented by the target compound—offers an alternative vector geometry for appendage at the 5-position, enabling exploration of chemical space inaccessible from the 4,5-series.

Biological Engagement
Class-level
Orthogonal C-5 functionalization vector; up to 100-fold activity variation among 4,5-isomer series.
May enable access to patent-differentiated chemical space for kinase inhibitor or NMDA receptor research.
Class-level SAR evidence; direct target profiling required to validate specific biological hypotheses.
Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Dimethyl vs. Diethyl Ester Hydrolysis Kinetics

The dimethyl ester target compound (MW 198.18 g/mol) is 28.05 g/mol lighter than its diethyl analog diethyl 1-methyl-1H-imidazole-2,4-dicarboxylate (CAS 81239-21-6; MW 226.23 g/mol), representing a 12.4% reduction in molecular weight [1]. Methyl esters undergo alkaline hydrolysis approximately 2–5 times faster than ethyl esters under identical conditions due to reduced steric hindrance at the carbonyl carbon, a well-established principle of ester reactivity [2]. The dimethyl ester also exhibits a higher predicted density (1.29±0.1 g/cm³) compared to the diethyl analog (~1.15 g/cm³), and a substantially lower boiling point (322.4±34.0 °C predicted for dimethyl vs. 779.4±60.0 °C predicted for the larger analog), reflecting the impact of the smaller alkyl group on intermolecular forces.

Ester Hydrolysis
Reported
Dimethyl ester hydrolyzes 2–5× faster than diethyl; MW 198 vs. 226 g/mol.
Supports selection for prodrug strategies or selective deprotection steps where faster methyl ester cleavage is advantageous.
Class-level hydrolysis trend; verify under specific reaction conditions and solvent systems.
Synthetic methodology Prodrug design Structure-property relationships

Supplier Purity Tiering for Regulated Applications

Dimethyl 1-methylimidazole-2,4-dicarboxylate is commercially available at 98% purity from multiple suppliers including Leyan (Cat. 1380729) and MolCore (NLT 98%, ISO-certified), and at ≥97% from Aladdin Scientific (Cat. D634640) . By comparison, the 4,5-dicarboxylate regioisomer dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate (CAS 42545-22-2) is commonly listed at 95% minimum purity, while 1-methyl-1H-imidazole-4,5-dicarboxylic acid (CAS 19485-38-2) is available at ≥97% (GC) . The availability of the target compound at 98% purity with ISO-certified quality systems supports its use in GMP-adjacent pharmaceutical intermediate supply chains where higher purity specifications reduce impurity-related risk in subsequent API steps.

Supplier Purity
Data to verify
98% purity (ISO-certified) available vs. 95% typical for 4,5-isomer dimethyl ester.
May reduce in-house repurification needs for multistep pharmaceutical intermediate synthesis.
Supplier specifications; verify lot-specific COA and impurity profile before use.
Quality control Pharmaceutical procurement Analytical chemistry

Optimal Research and Industrial Deployment Scenarios


Kinase Inhibitor Precursor Synthesis

The target compound's 2,4-dicarboxylate regiochemistry leaves the imidazole 5-position (C-5) as the sole electronically activated site for electrophilic halogenation or palladium-catalyzed cross-coupling, enabling regioselective installation of aryl or heteroaryl groups. This is structurally complementary to the widely exploited imidazole-4,5-dicarboxylate scaffold series (used in JAK2 inhibitor programs [1] and NMDA receptor ligand development [2]), where functionalization is directed to the 2-position. The 98% purity and ISO-certified quality support multistep medicinal chemistry campaigns requiring reproducible starting material quality.

Coordination Chemistry and MOF Synthesis

The 2,4-dicarboxylate arrangement provides a wider spatial separation between metal-binding carboxylate oxygens compared to the chelating 4,5-vicinal geometry, favoring the construction of extended metal-organic frameworks (MOFs) and coordination polymers with larger pore dimensions. The N-methyl group eliminates competing N–H metal coordination, ensuring that metal binding occurs exclusively through the carboxylate oxygens and the imidazole N-3 lone pair, simplifying the prediction and control of network topology. This contrasts with N–H imidazole-4,5-dicarboxylate ligands that can exhibit variable protonation-state-dependent coordination modes [3].

Prodrug Design with Controlled Ester Hydrolysis

The dimethyl ester provides intrinsically faster alkaline hydrolysis kinetics (2–5× faster than diethyl esters [4]) while retaining sufficient stability under acidic conditions. The fixed N-methyl group prevents N-acyl migration side reactions that can occur with N–H imidazole esters under basic conditions, simplifying the analytical impurity profile. The lower molecular weight (198.18 vs. 226.23 for the diethyl analog) also improves atom economy when the ester groups are ultimately cleaved to reveal the dicarboxylic acid or its derivatives.

High-Purity Intermediate Supply Chains

The availability of dimethyl 1-methylimidazole-2,4-dicarboxylate at 98% purity with ISO-certified quality systems from multiple suppliers positions it as a viable procurement choice for GMP-adjacent intermediate supply chains. The single, fixed tautomeric form (no N–H exchangeable proton) ensures consistent HPLC retention time, NMR spectra, and mass spectral fragmentation patterns across batches, reducing the analytical burden in quality control release testing compared to N–H imidazole building blocks that can exhibit tautomer-dependent spectroscopic variability.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
C-5 regioselective functionalization vector; structural complementarity to 4,5-dicarboxylate series
Regiochemical purity and batch-to-batch synthetic reproducibility
MOF and coordination polymer synthesis
Non-chelating 2,4-dicarboxylate geometry; N-methyl eliminates competing N–H metal coordination
Metal binding mode and network topology control
Prodrug or protecting group strategy research
Methyl ester hydrolysis kinetics; fixed tautomer prevents N-acyl migration side reactions
Selective deprotection efficiency and impurity profile during ester cleavage
Pharmaceutical intermediate procurement
Fixed tautomeric form and ISO-certified high-purity supply
Analytical method consistency (HPLC, NMR) and QC release reliability across batches
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